s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)-
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Overview
Description
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to an isothiazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- typically involves the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic or aromatic ketones in the presence of a catalytic amount of sulfuric acid. The reaction is carried out in refluxing acetic acid. For example, the interaction of s-triazole with cyano compounds can yield the corresponding thiazolo-triazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable reactions, such as the one-pot synthesis method, which minimizes the production of hazardous by-products and maximizes yield .
Chemical Reactions Analysis
Types of Reactions
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new drugs, particularly antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole compound with broad-spectrum antifungal activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
s-Triazole-3-thiol, 5-(4-bromo-3-methyl-5-isothiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isothiazole ring differentiates it from other triazole derivatives, potentially offering unique interactions with biological targets .
Properties
CAS No. |
3683-95-2 |
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Molecular Formula |
C6H5BrN4S2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
5-(4-bromo-3-methyl-1,2-thiazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5BrN4S2/c1-2-3(7)4(13-11-2)5-8-6(12)10-9-5/h1H3,(H2,8,9,10,12) |
InChI Key |
RDDNQXMMNFGSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1Br)C2=NC(=S)NN2 |
Origin of Product |
United States |
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